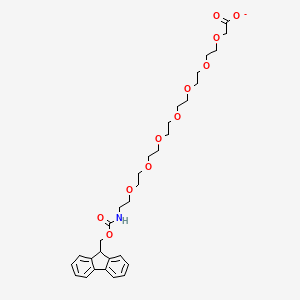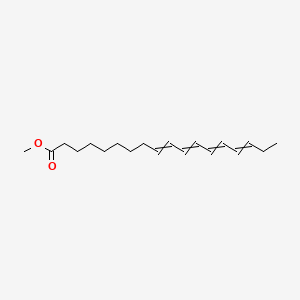
1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16,19,22,25-octaoxa-4-azaheptacosan-27-oate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
FMOC-PEG7-CH2COOH is a compound that belongs to the family of polyethylene glycol (PEG) linkers. It contains a fluorenylmethyloxycarbonyl (FMOC) protecting group, a polyethylene glycol spacer with seven ethylene glycol units, and a terminal carboxylic acid group. This compound is widely used in various fields of scientific research due to its unique properties, such as increased solubility in aqueous media and the ability to form stable amide bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of FMOC-PEG7-CH2COOH typically involves the following steps:
PEGylation: The process begins with the PEGylation of a suitable starting material, such as a PEG chain with seven ethylene glycol units. This step involves the attachment of the PEG chain to the desired functional group.
FMOC Protection: The next step is the introduction of the FMOC protecting group. This is achieved by reacting the PEGylated compound with fluorenylmethyloxycarbonyl chloride (FMOC-Cl) in the presence of a base, such as triethylamine, to form the FMOC-protected intermediate.
Carboxylation: Finally, the terminal carboxylic acid group is introduced by reacting the FMOC-protected intermediate with a suitable carboxylating agent, such as succinic anhydride, in the presence of a catalyst, such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of FMOC-PEG7-CH2COOH follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure the efficient and cost-effective production of the compound. The final product is typically purified using techniques such as column chromatography and recrystallization to achieve the desired purity and quality.
化学反应分析
Types of Reactions
FMOC-PEG7-CH2COOH undergoes various types of chemical reactions, including:
Deprotection: The FMOC group can be removed under basic conditions, such as treatment with piperidine, to yield the free amine.
Amide Bond Formation: The terminal carboxylic acid group can react with primary amine groups in the presence of activators, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), to form stable amide bonds.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for the removal of the FMOC group.
Amide Bond Formation: EDC or HATU in the presence of N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) is used to activate the carboxylic acid group for amide bond formation.
Major Products Formed
Deprotection: The major product formed is the free amine derivative of the PEG linker.
Amide Bond Formation: The major product is the amide-linked conjugate formed by the reaction of the carboxylic acid group with a primary amine.
科学研究应用
FMOC-PEG7-CH2COOH has a wide range of applications in scientific research, including:
Chemistry: It is used as a PEG linker in the synthesis of various compounds, including peptides and small molecules, to improve their solubility and stability.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to enhance their properties and facilitate their study.
Medicine: FMOC-PEG7-CH2COOH is used in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: The compound is used in the development of advanced materials, such as hydrogels and nanocarriers, for various industrial applications.
作用机制
The mechanism of action of FMOC-PEG7-CH2COOH involves the following steps:
Deprotection: The FMOC group is removed under basic conditions to yield the free amine, which can participate in further chemical reactions.
Amide Bond Formation: The terminal carboxylic acid group reacts with primary amine groups to form stable amide bonds, facilitating the conjugation of the PEG linker to various molecules.
Molecular Targets and Pathways
The primary molecular targets of FMOC-PEG7-CH2COOH are the functional groups on biomolecules, such as amine and carboxyl groups. The compound facilitates the formation of stable conjugates through amide bond formation, enhancing the properties and functionality of the modified molecules.
相似化合物的比较
FMOC-PEG7-CH2COOH can be compared with other similar compounds, such as:
FMOC-PEG2-CH2COOH: This compound has a shorter PEG spacer with only two ethylene glycol units, resulting in different solubility and stability properties.
FMOC-PEG4-CH2COOH: This compound has a PEG spacer with four ethylene glycol units, offering intermediate properties between FMOC-PEG2-CH2COOH and FMOC-PEG7-CH2COOH.
FMOC-PEG11-CH2COOH: This compound has a longer PEG spacer with eleven ethylene glycol units, providing enhanced solubility and stability compared to FMOC-PEG7-CH2COOH.
Uniqueness
FMOC-PEG7-CH2COOH is unique due to its optimal PEG spacer length, which provides a balance between solubility, stability, and functionality. This makes it a versatile and valuable compound for various scientific research applications.
属性
分子式 |
C31H42NO11- |
|---|---|
分子量 |
604.7 g/mol |
IUPAC 名称 |
2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C31H43NO11/c33-30(34)24-42-22-21-41-20-19-40-18-17-39-16-15-38-14-13-37-12-11-36-10-9-32-31(35)43-23-29-27-7-3-1-5-25(27)26-6-2-4-8-28(26)29/h1-8,29H,9-24H2,(H,32,35)(H,33,34)/p-1 |
InChI 键 |
KHCPJBPPFACKPC-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCC(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-dimethyl-8-(2-phenylethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14097018.png)
![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide](/img/structure/B14097024.png)

![5,7-Dichloro-1-(3-ethoxyphenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097033.png)
![1-{[3-(3,4-dichlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}piperidine-4-carboxamide](/img/structure/B14097042.png)
![5-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxy-3,5-dimethylphenyl)-4-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14097047.png)

![tert-butyl 3-(2-methoxy-2-oxoethylidene)spiro[2H-indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B14097056.png)
![1,7-dimethyl-8-[3-(morpholin-4-yl)propyl]-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14097083.png)
![2-(3,4-dimethylphenyl)-5-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14097091.png)
![1-(3,4-Dichlorophenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097092.png)
![tert-butyl 2-[[4-[(E)-N'-hydroxycarbamimidoyl]phenyl]methyl-methylamino]acetate](/img/structure/B14097098.png)
![2-hydrazinyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14097105.png)
![N-[2-(cyclohexen-1-yl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B14097113.png)
